molecular formula C28H26N4O4S B2542652 2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide CAS No. 892384-64-4

2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide

Cat. No. B2542652
CAS RN: 892384-64-4
M. Wt: 514.6
InChI Key: BWQYSJBSYOAVIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including a pyrido-pyrano-pyrimidin core, a thioether linkage, and acetamide moieties with methoxyphenyl substituents. These structural elements suggest potential for interactions with biological macromolecules, possibly leading to inhibitory or modulatory effects on various biochemical pathways.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related pyrimidine derivatives can involve the use of Lawesson's reagent to introduce sulfur-containing groups, as seen in the synthesis of pyrimido[5',4':5,6]pyrano[2,3-d][1,3,2]thiazaphosphinine derivatives . Similarly, acetylation and formylation reactions are common in the construction of pyrimidine cores, as demonstrated in the synthesis of N-pyrimidinylacetamide derivatives . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents and functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by its aromatic systems and heterocyclic rings, which can impact its electronic properties and reactivity. The presence of a pyrido-pyrano-pyrimidin core suggests a rigid, planar structure that could facilitate stacking interactions with nucleic acids or proteins. The thioether linkage and acetamide groups would contribute to the molecule's ability to form hydrogen bonds and engage in polar interactions, potentially influencing its binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the acetamide moiety could undergo further chemical modifications, such as N-deacetylation or reaction with nucleophiles. The thioether linkage might participate in oxidation-reduction reactions or serve as a site for metal coordination. The pyrimidine ring could be involved in nucleophilic substitution reactions or act as a base for the formation of Schiff bases, as seen with other pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and heteroatoms would likely result in a compound with significant lipophilicity, affecting its solubility and permeability across biological membranes. The compound's melting point, boiling point, and stability would be influenced by the rigidity of its structure and the strength of intermolecular forces, such as hydrogen bonding and pi-pi interactions. Its spectral properties, including UV-Vis and IR absorption, would be characteristic of its chromophoric and functional groups, providing valuable information for its identification and quantification.

Scientific Research Applications

Anticancer Activity

Research has revealed that certain compounds structurally related to the query compound have shown promising anticancer activities. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Radiosynthesis for Imaging

Another study focuses on the synthesis of radiolabeled compounds for imaging applications, particularly using PET (Positron Emission Tomography). This indicates the potential use of structurally similar compounds in diagnostic imaging, aiding in the detection and study of various diseases (Dollé et al., 2008).

Anti-inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, with structural similarities to the query chemical, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest the therapeutic potential of these compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

Research into the synthesis of polyfunctionally substituted heterocyclic compounds, including those with pyrimidine, pyrazolo, and chromeno structures, points towards the utility of these compounds in developing new pharmaceuticals and materials with unique properties (Elian et al., 2014).

Antimicrobial Agents

The development and synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, have demonstrated significant antimicrobial activities. This underscores the potential of similar compounds in combating microbial infections (Hossan et al., 2012).

properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-16-8-10-18(11-9-16)26-31-27-21(12-20-19(14-33)13-29-17(2)25(20)36-27)28(32-26)37-15-24(34)30-22-6-4-5-7-23(22)35-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQYSJBSYOAVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

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